Scientific Field: Organic Chemistry, Material Science
Summary of Application: 4-Cyanobenzoyl chloride is used in the synthesis of new liquid crystalline heteroaromatic compounds.
Scientific Field: Organic Chemistry
Summary of Application: 4-Cyanobenzoyl chloride is used in the synthesis of substituted benzoate esters.
4-Cyanobenzoyl chloride is an acyl chloride derived from benzoyl chloride, where a cyano group replaces the hydrogen atom at the para position (position 4) of the benzene ring. Its molecular formula is C₈H₄ClNO, and it has a molecular weight of 165.58 g/mol. The compound appears as a crystalline powder, typically almost white to beige in color, and has a melting point of approximately 68-70 °C and a boiling point of 110 °C at reduced pressure (2 mmHg) . It is moisture-sensitive and reacts with water, making it necessary to handle under inert conditions .
4-Cyanobenzoyl chloride is a hazardous compound and requires proper handling due to the following reasons:
4-Cyanobenzoyl chloride is known for its high reactivity due to the presence of both the acyl chloride and cyano functional groups. As an acylating agent, it can react with nucleophiles such as amines and alcohols to form corresponding acid derivatives . The compound participates in various synthetic reactions, including:
While specific biological activities of 4-cyanobenzoyl chloride are not extensively documented, its derivatives have shown potential in agricultural applications. For instance, certain compounds synthesized from 4-cyanobenzoyl chloride have been reported to be effective against phytopathogenic fungi, indicating its utility in crop protection . Furthermore, the structural features of this compound suggest that it may exhibit interactions with biological systems, although detailed studies on its direct biological effects remain limited.
The synthesis of 4-cyanobenzoyl chloride typically involves the reaction of 4-cyanobenzoic acid with thionyl chloride or other chlorinating agents like phosphoryl trichloride or oxalyl chloride. The general reaction can be summarized as follows:
This method provides a straightforward approach to synthesizing 4-cyanobenzoyl chloride with moderate to good yields while minimizing side reactions .
4-Cyanobenzoyl chloride finds applications in several fields:
Interaction studies involving 4-cyanobenzoyl chloride primarily focus on its reactivity with nucleophiles. These studies reveal that the compound can undergo various nucleophilic acyl substitution reactions, leading to diverse chemical products. For instance, when reacted with amines or alcohols, it forms corresponding amides or esters, respectively. Such interactions underscore its significance as a versatile building block in organic synthesis .
Several compounds share structural similarities with 4-cyanobenzoyl chloride. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzoyl Chloride | C₇H₅ClO | Lacks cyano group; commonly used as an acylating agent. |
4-Bromobenzoyl Chloride | C₈H₄BrClO | Contains bromine instead of cyano; used in similar reactions. |
3-Cyanobenzoyl Chloride | C₈H₄ClNO | Cyano group in meta position; alters reactivity and properties. |
Uniqueness of 4-Cyanobenzoyl Chloride:
The presence of both cyano and acyl chloride functional groups allows for a broader range of reactivity compared to its analogs, facilitating complex synthetic pathways that are not readily achievable with simpler derivatives like benzoyl chloride.
Corrosive